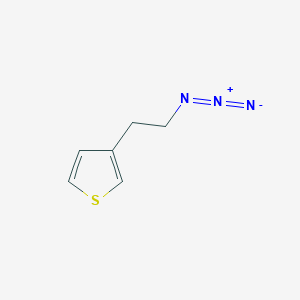

3-(2-Azidoethyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3S |

|---|---|

Molecular Weight |

153.21 g/mol |

IUPAC Name |

3-(2-azidoethyl)thiophene |

InChI |

InChI=1S/C6H7N3S/c7-9-8-3-1-6-2-4-10-5-6/h2,4-5H,1,3H2 |

InChI Key |

IOYJORRHESLLES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Azidoethyl Thiophene

Precursor Synthesis: Routes to 3-(2-Haloethyl)thiophene Intermediates

The common precursor for synthesizing 3-(2-Azidoethyl)thiophene is 2-(3-thienyl)-ethanol. To facilitate the subsequent azidation step, the hydroxyl group of the ethanol (B145695) moiety must be converted into a good leaving group. One effective method is the reaction of 2-(3-thienyl)-ethanol with methanesulfonyl chloride. rsc.org This reaction, typically conducted in an ice bath, converts the alcohol into a mesylate. The mesylate group is an excellent leaving group, analogous to a halide, making the carbon atom susceptible to nucleophilic attack. This approach is often preferred over direct halogenation, which can sometimes lead to side reactions or require harsher conditions.

Azide (B81097) Introduction via Nucleophilic Substitution Reactions

With a suitable precursor in hand, the azide group is introduced through a classic nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The azide ion (N₃⁻) is a potent nucleophile that readily displaces leaving groups like mesylates or halides (e.g., bromide). masterorganicchemistry.comcore.ac.uk In the synthesis of this compound, the mesylated intermediate derived from 2-(3-thienyl)-ethanol is reacted with an azide salt, such as sodium azide (NaN₃). rsc.org The azide ion attacks the electrophilic carbon atom adjacent to the thiophene (B33073) ring, displacing the mesylate group and forming the final this compound product. rsc.org This reaction is a reliable and widely used method for installing azide functionalities into organic molecules. nih.govrsc.org

The efficiency of the azide introduction step is highly dependent on the choice of solvent and temperature. The reaction is optimally performed using sodium azide as the azide source in a polar aprotic solvent, most commonly N,N-Dimethylformamide (DMF). rsc.orgrsc.org Polar aprotic solvents like DMF are ideal because they solvate the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic. masterorganicchemistry.com The reaction is typically heated to ensure a reasonable reaction rate; a common condition is heating at 80 °C for a period of two hours. rsc.org

| Parameter | Condition/Reagent | Rationale | Source |

|---|---|---|---|

| Precursor | 2-(3-thienyl)ethyl mesylate | Contains an excellent leaving group (mesylate) for nucleophilic substitution. | rsc.org |

| Azide Source | Sodium Azide (NaN₃) | Common, effective, and readily available source of the azide nucleophile. | rsc.orgrsc.org |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that enhances the nucleophilicity of the azide ion. | rsc.orgnih.gov |

| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier for the substitution reaction. | rsc.org |

Advanced Synthetic Pathways to Architecturally Complex this compound Derivatives

The primary value of this compound in research is its role as a "clickable" building block. The terminal azide group allows it to be covalently linked to molecules containing an alkyne group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govbeilstein-journals.org This enables the straightforward synthesis of complex, functional materials.

In the field of organic bioelectronics, there is significant interest in functionalizing conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). One strategy involves creating azide-functionalized EDOT monomers that can be electropolymerized and then modified via click chemistry. nih.govbeilstein-journals.org For instance, azidomethyl-EDOT is synthesized by reacting chloromethyl-EDOT with sodium azide in DMF. nih.govmdpi.com This "clickable" monomer is then electropolymerized to form a polymer film (PEDOT-N₃) whose surface is decorated with reactive azide groups. nih.govresearchgate.net These groups can then be reacted with alkyne-bearing molecules, allowing for the covalent attachment of bioactive species like biotin (B1667282) or aptamers for sensor applications. researchgate.net While these examples use an azidomethyl group, the same principle applies to integrating the this compound motif to create functional polymers.

Thiophene-Pyrrole-Thiophene (TPT) systems are another class of conjugated materials that can be functionalized using click chemistry. metu.edu.tr Research has focused on designing TPT monomers that can be easily polymerized and serve as a matrix for catalysts or other functional units. metu.edu.tr A common strategy involves synthesizing a TPT core with a reactive handle, such as a propargyl group on the pyrrole (B145914) nitrogen. metu.edu.tr This alkyne-functionalized TPT monomer can then be "clicked" with an azide-containing molecule, such as this compound, to attach the desired functionality. This modular approach allows for the creation of a library of functional TPT-based materials from a common set of precursors. metu.edu.tr

| Complex System | Key Components | Purpose | Source |

|---|---|---|---|

| Clickable PEDOT | Azidomethyl-EDOT, Alkyne-functionalized biomolecule | Create functional polymer surfaces for bioelectronic devices and sensors. | nih.govresearchgate.net |

| Functionalized TPT | Alkyne-functionalized TPT monomer, Azide-containing molecule | Develop reusable organocatalysts and functional conjugated materials. | metu.edu.trmetu.edu.tr |

Synthetic Efficiency and Scalability Considerations in Academic Research

However, the scalability of these syntheses for industrial applications remains a consideration. While protocols for the scalable synthesis of some thiophene derivatives exist, specific data on the large-scale production of this compound is not prevalent in the reviewed literature. rsc.org The current focus remains on its application in academic research to create novel, precisely defined materials and functional systems where scalability is not the primary concern.

Reactivity and Mechanistic Investigations of 3 2 Azidoethyl Thiophene

Functional Group Transformations of the Azido Moiety (e.g., Reduction to Amine)

The azido group in 3-(2-azidoethyl)thiophene is a versatile functional handle that can be readily transformed into other important functionalities, most notably the primary amine, 3-(2-aminoethyl)thiophene. This transformation is a crucial step in the synthesis of various thiophene-containing compounds with potential applications in materials science and medicinal chemistry. The reduction of the azido moiety can be accomplished through several reliable methods, including the Staudinger reduction, catalytic hydrogenation, and reduction with hydride reagents.

One of the mildest and most widely employed methods for the reduction of azides is the Staudinger reduction . This reaction involves the treatment of the organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com The reaction is known for its high yields and chemoselectivity, tolerating a wide range of other functional groups. organic-chemistry.org The general mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the extrusion of dinitrogen gas to form the aza-ylide. wikipedia.orgalfa-chemistry.com

Catalytic hydrogenation offers another efficient route to 3-(2-aminoethyl)thiophene. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the provided search results, the hydrogenation of azides is a well-established and general transformation. For instance, the hydrogenation of benzothiophene derivatives has been studied, indicating the feasibility of such reactions within the thiophene (B33073) system. researchgate.net

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing azides to primary amines. masterorganicchemistry.com This reagent is a potent source of hydride ions and readily reduces a variety of functional groups, including azides. libretexts.orgic.ac.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. While effective, the high reactivity of LiAlH₄ may limit its use in the presence of other sensitive functional groups.

Furthermore, reduction of azides can be achieved using thiol-containing reagents like dithiothreitol (DTT) . This method is particularly useful under mild, aqueous conditions. researchgate.net The reaction proceeds via a nucleophilic attack of the thiolate on the azide, leading to the formation of the amine and a cyclic disulfide byproduct from the DTT. broadpharm.com

While direct experimental data for the reduction of this compound is not explicitly available in the provided search results, the synthesis of the analogous compound, 3-(2-aminoethyl)indole, from 3-(2-azidoethyl)indole via a catalytic Staudinger reduction has been reported, yielding the product in 61% isolated yield as a hydrochloride salt. rsc.org This suggests that similar conditions could be applicable to the thiophene analogue.

The table below summarizes the common methods for the reduction of organic azides to primary amines, which are applicable to this compound.

| Reduction Method | Reagent(s) | Typical Solvents | Key Features |

| Staudinger Reduction | Triphenylphosphine (PPh₃), followed by H₂O | Tetrahydrofuran (THF), Ether | Mild conditions, high chemoselectivity, high yields. wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol (B145695), Methanol, Ethyl Acetate | Clean reaction, high yields, requires specialized equipment for handling H₂ gas. |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, Tetrahydrofuran (THF) | Strong reducing agent, rapid reaction. masterorganicchemistry.comlibretexts.org |

| Thiol Reduction | Dithiothreitol (DTT) | Aqueous buffers, organic solvents | Mild conditions, suitable for biological applications. researchgate.net |

Applications of 3 2 Azidoethyl Thiophene in Polymer Science and Advanced Materials Engineering

Pre-Polymerization Functionalization of Thiophene (B33073) Monomers Utilizing Azide (B81097) Chemistry

Pre-polymerization functionalization involves the synthesis of thiophene monomers that already contain the desired functional group prior to the polymerization step. The use of azide-functionalized thiophene monomers, such as 3-(6-Azidohexyl)thiophene or 3-(3-azidopropoxy) thiophene, is a key strategy for integrating azide groups directly into the polymer backbone. These monomers can be copolymerized with other thiophene derivatives or different aromatic building blocks using various polymerization techniques, including Suzuki–Miyaura and Stille cross-coupling reactions.

This approach allows for precise control over the density and distribution of the azide functionalities along the polymer chain. By adjusting the molar ratio of the azide-bearing monomer in the polymerization feed, chemists can tailor the resulting polymer for specific applications. For instance, introducing a small amount (5–10 mol %) of an azide-functionalized comonomer is often sufficient to impart new functionalities without significantly altering the fundamental electronic properties of the parent polymer. This method ensures that the reactive azide groups are readily available for subsequent modification steps after the stable polymer backbone has been formed.

Post-Polymerization Functionalization of Thiophene Polymers via Azide Click Chemistry

Post-polymerization modification is a powerful technique that leverages the reactivity of a functional group on an already-formed polymer chain to introduce new chemical moieties. The azide group is particularly well-suited for this purpose due to its participation in highly efficient and specific "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-functionalized polythiophene and an alkyne-terminated molecule. The orthogonality of click chemistry ensures that the reaction proceeds with high yield under mild conditions without interfering with other functional groups present in the polymer.

This methodology transforms the polythiophene from a simple conducting polymer into a versatile scaffold. A wide array of molecules, including small organic compounds, other polymers, or complex biomolecules, can be grafted onto the polythiophene backbone, provided they possess a terminal alkyne group. This modular approach is highly advantageous for creating libraries of functional materials from a single parent polymer.

The primary advantage of using azide-functionalized polythiophenes is the ability to design and synthesize polymers with a vast range of tailored pendant groups. The post-polymerization "clicking" of various alkyne-containing molecules allows for the fine-tuning of the polymer's properties. For example, grafting hydrophilic side chains like polyethylene (B3416737) glycol can improve the polymer's solubility in polar solvents or impart biocompatibility. Conversely, attaching hydrophobic or chromophoric groups can alter the material's optical and electronic characteristics.

One notable example involves grafting acetylene-terminated polyselenophene side chains onto an azide-functionalized polythiophene backbone. This creates a comb copolymer architecture where the properties of both the polythiophene "backbone" and the polyselenophene "side chains" can be combined. Similarly, researchers have successfully attached lactose (B1674315) and ferrocene (B1249389) moieties to create functional materials for biosensing applications. The ability to introduce such diverse pendant groups opens up possibilities for creating materials with precisely engineered characteristics for specific applications.

Electrochemical polymerization is an alternative method for synthesizing conductive polymer films directly onto an electrode surface. This technique offers excellent control over film thickness and morphology. Azide-functionalized monomers, such as 3-(3-azidopropoxy) thiophene, have been successfully polymerized using this method. The process typically involves applying a potential to an electrode immersed in a solution containing the monomer and an electrolyte, often an ionic liquid like [Bmim][BF4]. The monomer oxidizes at the electrode surface, leading to the formation of radical cations that couple to form the polymer film.

The resulting polymer film is inherently functionalized with azide groups, creating a reactive surface. This azide-decorated electrode can then be used as a platform for subsequent post-polymerization modifications via click chemistry. This combined electrochemical and click chemistry approach is particularly powerful for fabricating functional interfaces for devices like chemical sensors and biosensors.

Table 1: Polymerization Techniques for Azide-Functionalized Thiophenes

| Polymerization Method | Monomer Example | Key Advantages | Reference |

|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | 3-(6-Azidohexyl)thiophene | Forms C-C bonds; suitable for creating low-bandgap copolymers. | |

| Stille Cross-Coupling | 3-(6-Azidohexyl)thiophene | Versatile for various comonomers; tolerant of many functional groups. | |

| Electrochemical Polymerization | 3-(3-azidopropoxy) thiophene | Direct film deposition on electrodes; creates functional surfaces. | |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Azide-functionalized thiophene | Controlled, chain-growth polymerization leading to well-defined polymers. |

Impact of Azide-Derived Side Chains on Polymer Architecture and Electronic Properties

The introduction of side chains, including those derived from azide functionalization, can significantly influence the final properties of a polythiophene. While extensive side-chain engineering can alter electronic behavior, research has shown that incorporating a low percentage (5-10 mol%) of azide-functionalized monomers has a negligible effect on the polymer's fundamental electronic structure. The HOMO/LUMO energy levels and optical absorption characteristics remain largely unchanged compared to the non-functionalized parent polymer. This is a critical advantage, as it allows for the introduction of reactive sites without compromising the desirable electronic properties of the polythiophene backbone.

However, the side chains do play a crucial role in the polymer's morphology, solubility, and interaction with its environment. For example, hydrophilic side chains can enhance the interaction with electrolyte ions, which is beneficial for applications in organic electrochemical transistors (OECTs). Furthermore, the azide groups themselves can be converted into cross-linking points. Upon UV illumination, the azide functionalities can react to form covalent bonds between polymer chains, significantly enhancing the thermal stability and solvent resistance of the polymer film.

Table 2: Impact of Azide Functionalization on Polymer Properties

| Property | Observation (with 5-10% Azide Comonomer) | Significance | Reference |

|---|---|---|---|

| HOMO/LUMO Levels | Negligible impact | Preserves the intrinsic electronic properties of the polymer backbone. | |

| Hole Transport Mobility | Not considerably influenced (0.20–0.45 cm² V⁻¹ s⁻¹) | Maintains good charge transport characteristics for electronic devices. | |

| Cross-linking Capability | Can be cross-linked by UV illumination | Improves thermal stability and solvent resistivity of thin films. |

The performance of polythiophenes in electronic devices is critically dependent on their regioregularity—the specific orientation of the substituted thiophene units in the polymer chain. When 3-substituted thiophenes polymerize, they can form head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. A high degree of HT coupling results in a more planar polymer backbone, which facilitates π-stacking between chains and enhances charge carrier mobility. In contrast, HH couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation, which is detrimental to electronic properties.

Therefore, when synthesizing azide-functionalized polythiophenes, achieving high regioregularity is paramount. Polymerization methods like the McCullough method or Grignard Metathesis (GRIM) are specifically designed to produce highly regioregular head-to-tail poly(3-alkylthiophene)s. The complete elimination of regioregularity defects has been shown to improve electron mobility by several orders of magnitude. Consequently, controlling the regioregularity during the synthesis of azide-containing polythiophenes is a crucial consideration for ensuring the resulting materials exhibit optimal performance in electronic applications.

Research into Advanced Material Applications

The versatility of 3-(2-Azidoethyl)thiophene and related azide-functionalized monomers has led to their use in a variety of advanced material applications.

Organic Field-Effect Transistors (OFETs): The ability to cross-link azide-containing polythiophene films through UV exposure is highly beneficial for OFETs. Cross-linking enhances the morphological stability and solvent resistance of the semiconductor layer, leading to more robust and reliable devices.

Biosensors: Azide-functionalized polythiophenes serve as excellent platforms for creating biosensors. By electrochemically depositing a polymer film and subsequently using click chemistry to attach biorecognition elements like sugars (e.g., lactose), researchers can fabricate highly specific, label-free electrochemical sensors. The conductive nature of the polythiophene backbone provides an effective means of signal transduction when the sensor interacts with its target analyte.

Functional Biointerfaces: The ease of modifying polythiophene surfaces via click chemistry makes them ideal for creating advanced biointerfaces. These surfaces can be tailored to promote cell adhesion, resist biofouling, or facilitate the controlled delivery of therapeutic agents.

Cross-Linkable Semiconductors for Printed Electronics: The modular nature of synthesizing these polymers, where a small amount of an azide comonomer imparts cross-linking ability without harming electronic properties, makes them suitable for printed electronics. The improved stability of the cross-linked films is a significant advantage in the fabrication and long-term operation of printed devices.

Development of Conjugated Polymers for Organic Electronic Devices

The introduction of azide functionalities into conjugated polymer systems, such as polythiophenes, offers a powerful method for enhancing the performance and stability of organic electronic devices. Research has demonstrated that azido-functionalized thiophene monomers can be copolymerized with other thiophene derivatives to create materials with tailored properties for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). magtech.com.cnnbinno.com

A key advantage of this approach is that a small molar percentage of the azide-containing monomer can be incorporated without significantly altering the fundamental electronic characteristics of the parent polymer. For instance, the inclusion of 5–10 mol% of an azide-functionalized thiophene, such as 3-(6-azidohexyl)thiophene, into low-bandgap copolymers has a negligible effect on the polymer's absorption spectrum and its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netuni-bayreuth.de This allows the electronic properties to be optimized independently of the functionalization/cross-linking chemistry.

The primary role of the azide group in this context is to serve as a latent cross-linking site. researchgate.net Upon exposure to stimuli like UV light or heat, the azide groups can react to form covalent bonds between polymer chains. This cross-linking process is crucial for improving the morphological stability of the polymer thin film, a critical factor for the longevity and reliability of organic electronic devices. In polymer/fullerene bulk heterojunction solar cells, for example, thermal stabilization of the morphology can prevent phase separation and degradation of performance over time. researchgate.net Importantly, studies on OFETs have shown that the introduction of up to 10% of an azide-functionalized monomer does not compromise the hole transport mobility of the resulting polymer, with values remaining in the range of 0.20–0.45 cm² V⁻¹ s⁻¹. uni-bayreuth.de

Table 1: Properties of Azide-Functionalized Conjugated Copolymers Data synthesized from studies on analogous azidoalkylthiophene monomers.

| Property | Value | Significance in Organic Electronics |

| Azide Monomer Content | 5–10 mol % | Sufficient for effective cross-linking without disrupting core electronic properties. researchgate.netuni-bayreuth.de |

| Impact on HOMO/LUMO | Negligible | Allows for independent tuning of electronic levels and physical properties. researchgate.netuni-bayreuth.de |

| Hole Mobility (OFETs) | 0.20–0.45 cm² V⁻¹ s⁻¹ | Demonstrates that high charge transport performance is maintained after functionalization. uni-bayreuth.de |

| Cross-linking Stimulus | UV Illumination / Heat | Provides a convenient method to permanently fix the desired film morphology. researchgate.net |

Surface Functionalization Strategies for Material Modification using Azide Chemistry

The azide group on the side chain of polythiophenes derived from this compound is an ideal anchor for post-polymerization modification of material surfaces. This functional handle enables the covalent attachment of a wide array of molecules through highly efficient and specific chemical reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."

This strategy allows for the transformation of a conductive polythiophene film into a multifunctional surface with tailored chemical or biological properties. For example, a 3-(3-azidopropoxy)thiophene monomer can be electrochemically polymerized to form a unique conductive polymer film. researchgate.net This film, decorated with azide groups, can then be used as a platform to graft molecules such as lactose or ferrocene by reacting them with the surface via the CuAAC reaction. researchgate.net The successful covalent linkage is confirmed by the formation of a stable 1,2,3-triazole ring, which can be validated using surface-sensitive analytical techniques like X-ray photoelectron spectroscopy (XPS). researchgate.net

This method of surface functionalization is exceptionally versatile. It separates the polymerization process, which establishes the bulk electronic and physical properties of the film, from the surface modification step, which defines its interaction with the external environment. This decoupling is advantageous for creating complex interfaces for advanced materials, electronics, and biomedical devices where specific surface interactions are required without compromising the underlying material's conductivity or structure. researchgate.net

Exploration in Biosensors and Ion Sensing Devices Based on Functionalized Polythiophenes

Functionalized polythiophenes are highly promising materials for the development of chemical sensors and biosensors due to their intrinsic conductivity, electrochemical stability, and the ease with which their properties can be modified. nih.govnih.gov Polythiophenes based on this compound are particularly well-suited for these applications, as the azide group provides a straightforward route to immobilize biorecognition elements or ion-selective ligands onto the sensor surface. researchgate.net

In the realm of biosensors, the azide-alkyne click reaction can be employed to attach biological molecules, such as carbohydrates, DNA fragments, or proteins, to the polythiophene backbone. For instance, the covalent grafting of lactose onto a poly(3-(3-azidopropoxy)thiophene) film creates a specific biointerface for detecting protein-carbohydrate interactions. researchgate.net The binding of a target analyte to these immobilized bioreceptors can be transduced into a measurable electrical signal (e.g., a change in current, potential, or impedance) by the underlying conductive polymer, allowing for sensitive and selective detection. nih.govnih.gov

Similarly, for ion sensing, specific ionophores or chelating agents containing an alkyne group can be "clicked" onto the azide-functionalized polythiophene surface. nih.gov This would create a sensor capable of selectively binding target metal ions. The binding event would alter the electronic environment of the polythiophene backbone, leading to a detectable change in its conductivity or electrochemical response. This modular approach allows for the development of a wide range of ion-selective sensors by simply changing the specific ligand attached to the polymer matrix.

Table 2: Conceptual Framework for a Sensor Utilizing Poly(this compound)

| Component | Material/Molecule | Function |

| Transducer | Poly(this compound) Film | Provides the conductive backbone to generate an electrical signal. |

| Functional Handle | Azide (-N₃) Group | Enables covalent attachment of the recognition element via click chemistry. |

| Recognition Element | Alkyne-modified DNA probe, antibody, or ionophore | Binds specifically to the target analyte (e.g., complementary DNA, antigen, or metal ion). nih.govnih.gov |

| Analyte | Target biological molecule or ion | The substance to be detected. |

| Signal | Change in conductivity, potential, or current | The measurable electrical response resulting from the analyte binding event. |

Incorporation into Multicomponent Polymer Systems (e.g., Thiophene-Pyrrole-Thiophene Solid Matrices)

The development of next-generation organic electronic materials often relies on complex, multicomponent polymer systems where different monomer units are combined to achieve superior performance. Architectures such as donor-acceptor copolymers and fused-ring systems like dithienothiophene (DTT) and thiophene[3,2-b]pyrrole are at the forefront of this research. rsc.orgnih.gov These materials are designed to have optimized energy levels, high charge carrier mobilities, and broad absorption spectra.

In this context, this compound can be strategically employed as a minority comonomer in the synthesis of sophisticated polymer backbones, including those containing thiophene-pyrrole-thiophene segments. The role of the azidoethylthiophene unit would not be to define the primary electronic character of the polymer, but rather to introduce functional handles or cross-linking sites. researchgate.net

By incorporating a small fraction of this compound into a thiophene-pyrrole-based polymer, researchers can create a material that retains the desirable electronic properties of the thiophene-pyrrole core while gaining the ability to be cross-linked for enhanced morphological stability. nih.gov This is particularly important in devices like OPVs, where maintaining an optimized bulk heterojunction morphology is critical for long-term operational stability. Furthermore, the azide groups can serve as anchor points for attaching side chains that could improve solubility or influence molecular packing, providing an additional level of control over the material's solid-state properties without redesigning the entire conjugated backbone.

Applications of 3 2 Azidoethyl Thiophene in Advanced Organic Synthesis and Medicinal Chemistry Research

Versatile Building Block for the Construction of Diverse Heterocyclic Compound Libraries

Thiophene (B33073) and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. rroij.comresearchgate.netnih.gov The unique electronic properties of the thiophene ring make it a desirable component in molecules designed for biological activity or materials applications. nih.govmdpi.com 3-(2-Azidoethyl)thiophene serves as an exemplary precursor in this context, enabling chemists to construct large libraries of complex molecules. The ethylazide moiety provides a reactive handle that does not typically interfere with reactions at the thiophene ring, allowing for a modular and strategic approach to synthesis. This dual functionality is key to its role in building diverse molecular libraries for screening and discovery. researchgate.net

The azide (B81097) group of this compound is perfectly primed for 1,3-dipolar cycloaddition reactions with alkynes, which reliably yields 1,2,3-triazole rings. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for creating fused heterocyclic systems where the thiophene and triazole rings are linked, resulting in thiophene-triazole hybrids. Such compounds are of significant interest in medicinal chemistry, as both thiophene and triazole moieties are known to be present in compounds with a broad spectrum of biological activities, including antimicrobial and chemotherapeutic properties. rsc.orgmdpi.commdpi.comnih.gov The synthesis typically involves reacting this compound with a suitable alkyne-containing molecule, often under thermal conditions or, more commonly, with catalytic methods to control regioselectivity. organic-chemistry.orgmdpi.com

The true synthetic power of the azide group in this compound is most evident in its application in click chemistry. wikipedia.org This methodology, which was recognized with the 2022 Nobel Prize in Chemistry, provides a pathway for the rapid, efficient, and specific formation of carbon-heteroatom bonds under mild conditions. wikipedia.org Two primary forms of azide-alkyne click chemistry are predominantly used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer from a terminal alkyne and an azide. organic-chemistry.orgresearchgate.net The process is highly efficient, with reaction rates accelerated by up to 10⁸ compared to the uncatalyzed version. organic-chemistry.org It is tolerant of a wide range of functional groups and can often be performed in aqueous solutions, making it suitable for bioconjugation applications. nih.gov Using this compound in CuAAC reactions allows for its covalent linkage to a vast array of alkyne-modified molecules, from small organic fragments to large biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) derivative that reacts rapidly with an azide without the need for a toxic metal catalyst. nih.govmdpi.com This is particularly advantageous for applications in living systems where copper toxicity is a concern. nih.govfiu.eduucsf.edu The reaction of this compound with a cyclooctyne, such as dibenzocyclooctyne (DBCO), proceeds quickly under physiological conditions, enabling the construction of complex bioconjugates and materials in sensitive environments. nih.gov

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (reaction driven by ring strain) |

| Alkyne Substrate | Terminal Alkynes | Cyclooctynes (e.g., DBCO, BCN) |

| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this. nih.gov | High; widely used in living systems. nih.govmdpi.com |

| Reaction Speed | Very fast with catalyst. organic-chemistry.org | Fast, dependent on the specific cyclooctyne used. fiu.edu |

| Regioselectivity | Exclusively 1,4-disubstituted triazole. organic-chemistry.org | Mixture of regioisomers, which are often indistinguishable. |

Role in Combinatorial Chemistry and Parallel Synthesis Strategies

Combinatorial chemistry aims to generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science. nih.gov Parallel synthesis is a key strategy used to achieve this, allowing for the simultaneous creation of hundreds or thousands of compounds. nih.gov this compound is an ideal building block for these approaches due to its modular nature and the reliability of its azide group in click chemistry.

In a typical parallel synthesis workflow, an array of different alkyne-containing building blocks can be reacted with this compound in separate wells of a microtiter plate. The efficiency and specificity of the CuAAC or SPAAC reactions ensure high yields and purity of the resulting thiophene-triazole products, minimizing the need for extensive purification. organic-chemistry.orgnih.gov This allows for the rapid generation of a large, systematically organized library of related compounds where the thiophene core is constant while the appended molecular fragment is varied, facilitating the exploration of structure-activity relationships (SAR).

Development of Enzyme Inhibitors and Chemical Probes through Azide Conjugation

The thiophene scaffold is a common feature in many molecules designed as enzyme inhibitors. nih.govgoogle.commdpi.com The azide group of this compound provides a powerful tool for developing new inhibitors and chemical probes through conjugation. nih.gov By using click chemistry, the thiophene-containing moiety can be attached to known pharmacophores or fluorescent tags. This modular approach allows researchers to:

Generate Libraries of Inhibitors: Rapidly create variations of a lead compound to optimize its binding and inhibitory activity.

Develop Chemical Probes: Attach fluorescent dyes or affinity tags (like biotin) to visualize the localization of a target enzyme within cells or to isolate and identify new protein targets. nih.gov

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation, and their inhibition has become a major target for cancer therapy. ekb.egnih.gov A typical HDAC inhibitor (HDACi) consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the protein surface, and a linker that connects the ZBG and the cap. nih.gov

This compound can be incorporated into HDACi scaffolds in a modular fashion. For instance, it can be used as part of the linker or as a component of the cap group. Through its azide functionality, it can be "clicked" onto other fragments containing the ZBG or cap group, allowing for the rapid synthesis of a library of HDACi candidates. This strategy enables systematic variation of the linker length and the cap group's structure to optimize potency and isoform selectivity.

| HDACi Component | Function | Potential Role for this compound |

|---|---|---|

| Zinc-Binding Group (ZBG) | Coordinates with the Zn2+ ion in the HDAC active site. | Could be linked to a ZBG-containing fragment via its azide. |

| Linker | Connects the ZBG and Cap group, occupying the catalytic tunnel. | The thiophene-ethyl unit could form part of the linker structure. |

| Cap Group | Interacts with residues at the rim of the active site, influencing potency and selectivity. | The thiophene ring can act as a cap group, or be conjugated to larger cap structures. |

The Cell division cycle 25 (Cdc25) family of phosphatases are key regulators of the cell cycle, and their overexpression is linked to numerous cancers, making them attractive targets for anticancer drug development. mdpi.comfrontiersin.org The discovery of potent and selective Cdc25 inhibitors remains an active area of research. mdpi.com

The development of novel Cdc25 inhibitors can be accelerated using this compound as a versatile scaffold. By employing click chemistry, the thiophene moiety can be conjugated to a diverse set of molecular fragments designed to interact with the active site or allosteric sites of Cdc25 phosphatases. nih.gov This combinatorial approach allows for the efficient generation of libraries of novel compounds for screening. For example, this compound could be reacted with a library of alkyne-modified quinones or other known Cdc25-inhibiting pharmacophores to create new chemical entities with potentially improved efficacy or selectivity against specific Cdc25 isoforms (A, B, or C). mdpi.commdpi.com

Research into HIV-1 Capsid Inhibitors

The Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA) is a critical component of the viral life cycle, making it an attractive target for antiretroviral therapy. While research has not explicitly detailed the incorporation of this compound into capsid-targeting inhibitors, the thiophene scaffold itself is well-established in the development of HIV inhibitors.

Thiophene[3,2-d]pyrimidine derivatives, for instance, have been extensively investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated excellent potency against wild-type HIV-1 and various drug-resistant mutant strains. Previous studies have shown that the thiophene[3,2-d]pyrimidine structure serves as a promising scaffold for diarylpyrimidine (DAPY)-type anti-HIV agents. acs.org

The true potential of this compound in this field lies in its azide functionality. The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of an azide-containing molecule to an alkyne-containing molecule, forming a stable 1,2,3-triazole ring. In the context of drug discovery, this compound can serve as a versatile building block. It can be "clicked" onto larger, more complex molecular fragments that have been designed to interact with specific binding pockets on the HIV-1 capsid protein. This modular approach enables the rapid synthesis of diverse libraries of candidate inhibitors, where the thiophene moiety can be systematically introduced to explore its contribution to binding affinity and antiviral activity.

While current research has focused on thiophene derivatives as NNRTIs, the synthetic utility of this compound opens a pathway to novel chemical entities targeting the HIV-1 capsid.

| Compound | Target Strain | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9b | HIV-1 (WT) | 0.0092 | acs.org |

| Compound 9d | HIV-1 (WT) | 0.0071 | acs.org |

| Compound 9a | K103N Mutant | 0.032 | acs.org |

| Compound 9d | K103N Mutant | 0.070 | acs.org |

| Compound 9a | E138K Mutant | 0.035 | acs.org |

| Compound 9d | E138K Mutant | 0.045 | acs.org |

| Compound 5k | HIV-1 (WT) | 0.042 | nih.gov |

| Compound 5k | K103N Mutant | 0.031 | nih.gov |

| Compound 5k | E138K Mutant | 0.094 | nih.gov |

Synthesis of Mannosyltransferase Inhibitors

Protein O-mannosylation is a vital biological process in fungi, initiated by a family of enzymes known as protein O-mannosyltransferases (PMTs). The inhibition of these enzymes represents a promising strategy for the development of novel antifungal agents. While there is no direct literature linking this compound to the synthesis of mannosyltransferase inhibitors, research into this enzyme class has identified inhibitors containing related sulfur-based heterocyclic scaffolds.

Specifically, derivatives of rhodanine-3-acetic acid, which feature a thiazolidine (B150603) ring, have been identified as the first inhibitors of fungal protein mannosyl transferase 1 (PMT1). nih.gov These compounds have been shown to inhibit Candida albicans PMT1 with IC₅₀ values in the sub-micromolar range and induce morphological changes in the fungus consistent with the loss of transferase activity. nih.gov

The established bioactivity of sulfur-containing heterocycles against PMTs suggests that thiophene-based structures could also exhibit inhibitory potential. The compound this compound serves as an ideal starting point for the synthesis of novel thiophene derivatives for screening as potential mannosyltransferase inhibitors. Its azide group allows for facile diversification through click chemistry, enabling the attachment of various side chains and functional groups designed to interact with the enzyme's active site. This modular synthetic approach could accelerate the discovery of new thiophene-based leads for antifungal drug development.

Integration into Natural Product Analogs and Bioconjugation Strategies

The azide group of this compound makes it an exceptionally useful reagent for bioconjugation and the synthesis of natural product analogs. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. This technique is fundamental in chemical biology, drug delivery, and diagnostics.

The primary application of the azide moiety is in the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. google.com This reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. google.com In a typical strategy, a biomolecule of interest (e.g., a protein, antibody, or nucleic acid) is functionalized with a strained alkyne, such as a cyclooctyne. Subsequently, this compound can be introduced and will selectively "click" onto the alkyne-modified biomolecule.

This strategy allows for the site-specific labeling of biomolecules with a thiophene tag. The thiophene group can serve various purposes: it can act as a spectroscopic probe, a handle for further chemical modification, or a pharmacophore to study drug-target interactions. Similarly, in the synthesis of natural product analogs, this compound can be used to append the thiophene ring to a core natural product structure, allowing for structure-activity relationship (SAR) studies to probe the effects of this modification on biological activity. nih.gov

| Component | Description | Example |

|---|---|---|

| Azide-Bearing Reagent | Provides the azide functional group for the click reaction. | This compound |

| Alkyne-Modified Substrate | A biomolecule or natural product chemically modified to contain a strained alkyne. | A protein functionalized with dibenzocyclooctyne (DBCO). |

| Reaction Type | The chemical transformation that links the two components. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |

| Product | The final conjugate with a stable triazole linkage. | Thiophene-tagged protein. |

Contributions to Organometallic Reaction Development and Catalyst Design within Thiophene Systems

Thiophenes are known to interact with transition metals in various ways, leading to applications in organometallic chemistry and catalysis. The sulfur atom in the thiophene ring can act as a donor ligand, coordinating to metal centers. Furthermore, thiophenes can undergo reactions such as C-S bond insertion with electron-rich metal complexes.

While specific studies on the organometallic chemistry of this compound are not prominent, its structure offers intriguing possibilities for catalyst and ligand design. The molecule contains two potential coordination sites: the sulfur atom of the thiophene ring and the azide group. This bifunctional nature could be exploited to create novel bidentate ligands that chelate to a metal center, potentially stabilizing catalytic species or influencing their reactivity and selectivity.

For example, the azide group could be transformed via a Staudinger reaction or cycloaddition to incorporate a phosphine (B1218219) or other coordinating group, creating a P-S or N-S bidentate ligand. Alternatively, the azide could be used to immobilize a thiophene-containing metal complex onto a solid support or polymer, facilitating catalyst recovery and reuse. Research has demonstrated the synthesis of novel catalysts, such as chromium-substituted iron oxide hydroxide, for the synthesis of thiophenes at lower temperatures, highlighting the ongoing development in this area. nih.gov The unique structure of this compound provides a platform for designing next-generation ligands and catalysts for a variety of organic transformations.

Computational and Theoretical Studies on 3 2 Azidoethyl Thiophene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govnih.gov These calculations provide detailed information about the electronic structure, which dictates the molecule's reactivity, stability, and preferred three-dimensional shape (conformation). For thiophene (B33073) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometry and compute various electronic parameters. nih.govnih.gov

Studies on related thiophene compounds show that such calculations can determine key descriptors of reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A higher EHOMO value suggests a greater ability to donate electrons, while a lower ELUMO value indicates a higher propensity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap generally corresponds to higher stability and lower chemical reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for Thiophene Derivatives (Illustrative Examples)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.50 | -1.85 | 4.65 | B3LYP/6-311G(d,p) |

| Thiophene Sulfonamide Derivative 2 | -6.21 | -2.77 | 3.44 | B3LYP/6-311G(d,p) |

| 3-Thiophene Acetic Acid | -6.89 | -0.76 | 6.13 | B3LYP/aug-cc-pVTZ |

This table presents example data from computational studies on various thiophene derivatives to illustrate the typical values obtained for frontier molecular orbital energies. Data is sourced from general findings in computational chemistry literature on thiophene compounds. nih.govmdpi.com

The analysis of electron density distribution reveals the regions within a molecule that are electron-rich or electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent varying electrostatic potentials, indicating likely sites for electrophilic or nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Investigating Molecular Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of 3-(2-Azidoethyl)thiophene in various environments, such as in solution or interacting with a biological macromolecule. MD simulations can reveal how the molecule flexes, rotates, and interacts with surrounding solvent molecules or binding partners. rsc.orgnih.gov

For thiophene derivatives intended for biological applications, MD simulations are used to assess the stability of a ligand-protein complex. nih.gov By simulating the complex over a period, typically nanoseconds, one can analyze parameters like the root mean square deviation (RMSD) to determine if the ligand remains stably bound in the target's active site. nih.gov These simulations provide insights into the conformational changes that occur upon binding and the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that maintain the complex's stability. researchgate.net

In Silico Docking Studies for Elucidating Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Docking studies involve placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. colab.ws For thiophene derivatives, docking has been used to identify key interactions with amino acid residues in the active sites of various enzymes. nih.govnih.gov These interactions often include hydrogen bonds, π-π stacking with aromatic residues, and hydrophobic interactions involving the thiophene ring. nih.gov The results can explain the structure-activity relationships observed experimentally and guide the design of new derivatives with improved potency and selectivity. researchgate.net

Table 2: Illustrative Molecular Docking Results for Thiophene Derivatives against Various Protein Targets

| Thiophene Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiophene Carboxamide 2b | Tubulin | -8.15 | N-101 (C-tubulin) |

| Thiophene Carboxamide 2e | Tubulin | -7.96 | S-178 (C-tubulin), Q-245 (D-tubulin) |

| 2-[(Trimethylsilyl)ethynyl]thiophene | 2J6M (Antibacterial Target) | -4.9 | Not Specified |

| 3-Thiophene Acetic Acid | Monoamine Oxidase A | -6.2 | Tyr407, Tyr444, Phe208 |

This table provides examples of docking scores and interacting residues for different thiophene compounds to demonstrate the type of data generated from in silico docking studies. Data is generalized from multiple sources on thiophene derivatives. nih.govnih.govnih.gov

Prediction and Validation of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance and Mass Spectrometry Data) for Structural Characterization

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds like this compound. DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). github.io The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when compared to experimental spectra, can help assign signals and confirm the proposed structure. While discrepancies can arise due to solvent effects and vibrational motion, established protocols and scaling factors can improve the accuracy of these predictions. github.io

Similarly, while direct prediction of a full mass spectrum is complex, computational chemistry can calculate the molecular weight of the parent ion and potential fragments, aiding in the interpretation of experimental mass spectrometry (MS) data. The calculated isotopic distribution pattern for a given molecular formula can be compared with the experimental spectrum to validate the elemental composition of the synthesized compound.

Future Research Directions and Emerging Paradigms for 3 2 Azidoethyl Thiophene

Expansion of Orthogonal Click Chemistry Applications with Novel Azide-Reactive Partners

The azide (B81097) group in 3-(2-azidoethyl)thiophene is a key functional handle for "click chemistry," a set of biocompatible, highly efficient, and specific reactions. thermofisher.com The most prominent of these is the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov Future research is poised to move beyond traditional alkyne partners, exploring a new range of reactants to expand the versatility of azido-functionalized thiophenes.

A significant area of development involves the Staudinger ligation , a reaction between an azide and a phosphine (B1218219) to form an amide bond. thermofisher.comwikipedia.orgsigmaaldrich.com This reaction is orthogonal to the azide-alkyne cycloaddition, meaning the two reactions can be performed in the same pot without interfering with each other. This opens up possibilities for sequential, multi-step conjugations, where this compound could be first linked via a Staudinger ligation and then a subsequent molecule attached to a different site using an azide-alkyne reaction. Research in this area will likely focus on developing novel phosphine reagents with tailored electronic and steric properties to control reaction kinetics and yields. acs.orgnih.gov

Another promising frontier is the reaction of azides with strained cycloalkynes in strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnnih.govthieme-connect.de This catalyst-free version of click chemistry is highly valuable for biological applications where copper toxicity is a concern. nih.gov Future work will involve designing and synthesizing novel, highly strained, yet stable cycloalkynes to react with this compound. The development of cycloalkynes with unique functionalities, such as fluorescent reporters that activate upon reaction, could enable new imaging and sensing applications. nih.govnih.gov

Furthermore, emerging research into the reactions of azides with organoboranes and other main group compounds presents a novel, though less explored, avenue. oup.comtandfonline.comresearchgate.net These reactions could lead to the formation of unique nitrogen-containing heterocycles, expanding the synthetic toolkit available to chemists working with azido-thiophenes.

| Reaction Type | Azide Partner | Key Features & Future Direction |

| Staudinger Ligation | Phosphines (e.g., Triarylphosphines) | Forms amide bonds; Orthogonal to CuAAC; Development of functionalized phosphines. wikipedia.orgsigmaaldrich.com |

| SPAAC | Strained Cycloalkynes (e.g., DIFBO, Benzocyclononynes) | Catalyst-free; Biocompatible; Design of more reactive and functional cycloalkynes. magtech.com.cnacs.org |

| Organoborane Reactions | Trialkylboranes | Forms azidoalkanes or nitrogen heterocycles; Exploration of reaction scope and mechanism. oup.comtandfonline.com |

Advanced Functional Polymers with Precisely Tunable Optoelectronic Properties

Thiophene-based polymers are renowned for their exceptional electronic and optical properties, making them central to the development of organic electronics like transistors and solar cells. researchgate.net The incorporation of this compound as a comonomer into these polymer backbones is a key strategy for creating advanced functional materials.

A primary future direction is the use of the azide group as a latent cross-linking site. Research has shown that introducing a small percentage (5-10 mol%) of an azide-functionalized thiophene (B33073) into a low-bandgap copolymer has a negligible effect on its inherent optoelectronic properties, such as light absorption and energy levels (HOMO/LUMO). researchgate.net However, upon thermal or UV activation, these azide groups can react to form covalent bonds between polymer chains. This cross-linking dramatically enhances the material's thermal stability and solvent resistance, which are critical for the longevity and performance of organic electronic devices. researchgate.net Future studies will focus on optimizing the density of cross-linking and exploring different cross-linking triggers to precisely control the final properties of the polymer films.

The azide handle also allows for post-polymerization modification via click chemistry. A pre-synthesized polythiophene containing this compound units can be functionalized with a wide array of molecules bearing a compatible reactive partner (e.g., an alkyne). This modular approach allows for the attachment of moieties that can fine-tune the polymer's properties in ways that are not possible through direct polymerization. For example, attaching hydrophilic side chains could improve the polymer's processability in greener solvents or impart biocompatibility for bioelectronic applications. Similarly, attaching specific chromophores could alter the polymer's light-harvesting capabilities for photovoltaic applications.

| Property to Tune | Method of Modification | Future Research Goal |

| Thermal Stability | UV or thermal azide cross-linking | Optimizing cross-linking density for enhanced device lifetime. researchgate.net |

| Solubility/Processability | Post-polymerization "clicking" of solubilizing groups | Developing polymers processable from environmentally benign solvents. |

| Optical Absorption | Post-polymerization "clicking" of specific chromophores | Creating polymers with tailored absorption spectra for targeted applications. |

| Biocompatibility | Post-polymerization "clicking" of biocompatible side chains (e.g., oligo-oxazolines) | Designing materials for bio-interfaces and implantable electronics. nih.gov |

Exploration in Bio-Inspired and Biomimetic Materials Derived from Azide-Functionalized Thiophenes

Nature provides a blueprint for creating materials with remarkable structural complexity and functionality from simple building blocks. Bio-inspired and biomimetic chemistry seeks to emulate these natural design principles. Azide-functionalized thiophenes are poised to become valuable components in this field, offering a way to combine the electronic properties of conjugated polymers with the self-assembly and biocompatibility paradigms of biological systems.

One emerging area is the synthesis of thiophene-based materials that mimic the structure and function of natural compounds. For instance, researchers have designed thiophene carboxamide derivatives as biomimetics of combretastatin (B1194345) A-4, a natural anticancer agent, demonstrating that the thiophene scaffold can effectively replicate the biological activity of more complex natural products. nih.gov The azide group on this compound provides a reactive site to attach such biomimetic structures to other molecules or surfaces, creating multifunctional materials for therapeutic or diagnostic purposes.

Furthermore, there is a growing trend towards producing chemicals and materials from renewable biomass rather than fossil fuels. royalsocietypublishing.org Thiophene derivatives can be synthesized from bio-based feedstocks like cellulose (B213188). nih.govresearchgate.net Future research will focus on developing pathways to produce this compound from these sustainable sources. By combining a bio-derived thiophene core with the versatile azide handle, it becomes possible to construct complex, functional materials that are both bio-inspired in their design and bio-based in their origin. For example, these building blocks could be used to create amphiphilic graft copolymers that self-assemble into well-defined nanostructures, mimicking the hierarchical organization found in many biological materials. nih.gov

Integration into Multicomponent Reaction (MCR) Strategies for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of each starting material. mdpi.comresearchgate.net This approach is prized for its atom economy, reduction of waste, and ability to rapidly generate molecular diversity. Thiophenes are frequently synthesized using MCRs, such as the well-known Gewald reaction. nih.govsciforum.net

The future paradigm in this area involves integrating building blocks like this compound into MCR schemes. While the direct participation of the azide group in a ring-forming MCR is one possibility, a more immediate and versatile strategy is to use the thiophene portion as a reactant in an established thiophene-forming MCR, carrying the azidoethyl side chain along as a functional handle for subsequent modification.

A particularly exciting prospect is the combination of MCRs with click chemistry. A complex thiophene derivative could be synthesized in a single step using an MCR, and the resulting product, now bearing a reactive azide group, could be directly used in a subsequent click reaction without intermediate purification. This "MCR-click" tandem strategy would be a powerful tool for creating libraries of complex molecules for drug discovery and materials science. For example, the Ugi-azide reaction is a known MCR that produces 1,5-disubstituted tetrazoles. mdpi.com Designing new MCRs that incorporate an azide-functionalized component like this compound could lead to the rapid synthesis of novel heterocyclic scaffolds with potential biological activity.

Development of Sustainable and Green Chemistry Approaches for Azido-Thiophene Derivatives

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are becoming increasingly important in chemical synthesis. Future research on this compound and its derivatives will heavily focus on developing more sustainable synthetic routes.

Traditional methods for synthesizing thiophenes can involve harsh reagents and solvents. nih.gov Emerging green methodologies offer promising alternatives. These include:

Using elemental sulfur: Replacing harsh sulfiding agents with elemental sulfur, an abundant and benign industrial byproduct. chemistryforsustainability.org

Solvent-free reactions: Techniques like ball-milling can facilitate reactions in the absence of any solvent, drastically reducing waste. sciforum.net The Gewald synthesis of 2-aminothiophenes, for example, can be performed efficiently under these conditions.

Aqueous or bio-based solvents: Developing synthetic procedures that work in water or other environmentally friendly solvents.

Heterogeneous catalysis: Using recyclable catalysts, such as metal-organic frameworks (MOFs), to simplify product purification and reduce catalyst waste. researchgate.net

A key goal will be to adapt these green methods for the synthesis of functionalized thiophenes like this compound. For example, developing a one-pot, solvent-free synthesis from readily available starting materials would represent a significant advance in sustainability. Furthermore, as mentioned previously, synthesizing the thiophene core from renewable biomass is a major long-term objective that aligns with the goals of a circular economy. royalsocietypublishing.orgnih.gov

| Green Chemistry Approach | Application to Azido-Thiophenes | Potential Impact |

| Ball-Milling | Solvent-free synthesis of the thiophene ring. sciforum.net | Drastic reduction in solvent waste. |

| Bio-based Feedstocks | Synthesis of the thiophene core from cellulose or levulinic acid. nih.gov | Reduced reliance on fossil fuels. |

| Heterogeneous Catalysis | Use of reusable catalysts for C-C bond formation or cyclization. researchgate.net | Simplified purification and less catalyst waste. |

| Water-based Synthesis | Performing coupling or cyclization reactions in aqueous media. | Elimination of hazardous organic solvents. |

Q & A

Q. What are the primary synthetic routes for 3-(2-Azidoethyl)thiophene, and how can side reactions be minimized?

The synthesis typically involves functionalization of thiophene derivatives. A common approach is the alkylation of thiophene with azidoethyl groups via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, intermediate compounds like N-(2-azidoethyl) derivatives can be synthesized by reacting thiophene-containing precursors with azide sources (e.g., NaN₃) under controlled conditions . To minimize side reactions, use anhydrous solvents (e.g., DMF), inert atmospheres (N₂/Ar), and stoichiometric control. Hydrogenation steps may require sodium hydride (NaH) as a base to avoid hydrolysis .

Q. How can spectroscopic techniques validate the structure of this compound?

- 1H/13C NMR : Confirm the azidoethyl group (δ ~3.5–3.7 ppm for CH₂N₃) and thiophene aromatic protons (δ ~6.8–7.5 ppm).

- IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and thiophene C=C vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]+ or [M+Na]+). High-resolution MS (HRMS) can confirm the empirical formula .

Q. What safety protocols are critical when handling azide-containing compounds like this compound?

- Ventilation : Use fume hoods to avoid inhalation of toxic azide vapors.

- Waste Management : Segregate azide waste and dispose via professional hazardous waste services.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with metals (e.g., Cu, Pb) to prevent explosive metal azide formation .

Q. How can researchers efficiently retrieve literature on thiophene derivatives using academic databases?

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Huisgen cycloadditions. For example, the azide group’s electron-withdrawing nature lowers the LUMO energy, favoring reactions with electron-rich alkynes. Solvent effects (e.g., DMSO vs. water) and transition-state modeling can optimize reaction conditions .

Q. What strategies address contradictory data in reported synthetic yields for thiophene-azide derivatives?

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Byproduct Analysis : Characterize side products (e.g., via LC-MS) to identify competing pathways (e.g., dimerization).

- Reproducibility Checks : Validate literature methods with controlled variables (temperature, catalyst loading). For example, replacing NaOMe with NaH in decarboxylation steps improved yields from 60% to >80% in analogous thiophene syntheses .

Q. How does this compound function in materials science, such as covalent organic frameworks (COFs)?

The azide group enables post-synthetic modification via click chemistry to anchor catalytic sites (e.g., metal nanoparticles). Thiophene’s conjugated system enhances charge transport in COFs for electrocatalytic oxygen reduction reactions (ORR). DFT studies show sulfur atoms in thiophene rings act as active sites in ORR, with overpotentials comparable to Pt/C catalysts .

Q. What mechanistic insights explain the stability of this compound under thermal or photolytic conditions?

- Thermal Stability : Azides decompose exothermically above 100°C. Thermo-gravimetric analysis (TGA) can determine decomposition thresholds.

- Photostability : UV-Vis spectroscopy and ESR identify radical intermediates formed under light exposure. Stabilizers like antioxidants (e.g., BHT) or UV-absorbers (e.g., TiO₂ coatings) mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.